(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the Corey-Bakshi-Shibata (CBS) reduction . This method involves the enantioselective reduction of ketones using borane and a chiral oxazaborolidine as a catalyst . Another method that might be relevant is the synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions .Chemical Reactions Analysis
The chemical reactions involving “®-2-(((Benzyloxy)carbonyl)amino)butanoic acid” or “®-3-(((Benzyloxy)carbonyl)amino)butanoic acid” would depend on the conditions and the other reactants present. As mentioned earlier, these compounds could potentially be involved in CBS reductions or carbonylation reactions .Scientific Research Applications
Biologically Active Compounds of Plants
Carboxylic acids, including (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, have been studied for their biological activities. A review highlights that certain natural carboxylic acids possess significant antioxidant, antimicrobial, and cytotoxic properties. The study establishes a correlation between the structure of these acids and their bioactivity, emphasizing that the number of hydroxyl groups and conjugated bonds plays a crucial role in determining the bioactivity of these compounds. This indicates that compounds like this compound could have potential applications in areas requiring antioxidant, antimicrobial, or cytotoxic effects (Godlewska-Żyłkiewicz et al., 2020).
Drug Synthesis and Modification
Levulinic Acid in Drug Synthesis
The derivative of this compound, Levulinic acid (LEV), has been identified as a key building block chemical derived entirely from biomass. It's noted for its flexibility and unique properties during drug synthesis, offering benefits like cost reduction, cleaner reactions, and potential in the field of medicine. LEV and its derivatives can be used to synthesize a variety of value-added chemicals and play a role in cancer treatment, medical materials, and other medical fields. This highlights the importance of compounds like this compound in the field of drug development and medical research (Zhang et al., 2021).
Analytical Chemistry Applications
Ninhydrin Reaction for Amino Acid Analysis
In agricultural and biomedical sciences, the ninhydrin reaction, which interacts with amino groups to form chromophores like Ruhemann's purple, is widely used. It's utilized for the detection, isolation, and analysis of compounds like amino acids, peptides, and proteins. The adaptability of the ninhydrin reaction for various analytical purposes, including specialized needs in analytical chemistry and biochemistry, suggests potential applications for this compound in similar analytical methods, given its amino group that might interact with ninhydrin (Friedman, 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQMTCSQWUYUML-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448115 |
Source
|
Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2900-20-1 |
Source
|
Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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